(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
CAS No.: 188885-43-0
Cat. No.: VC20908091
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188885-43-0 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |
| Standard InChI | InChI=1S/C14H18O2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+,14-/m1/s1 |
| Standard InChI Key | JPNPJOMIWGWQMU-HZSPNIEDSA-N |
| Isomeric SMILES | C1CC[C@H]2[C@H](C1)CO[C@H](O2)C3=CC=CC=C3 |
| SMILES | C1CCC2C(C1)COC(O2)C3=CC=CC=C3 |
| Canonical SMILES | C1CCC2C(C1)COC(O2)C3=CC=CC=C3 |
Introduction
(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d]dioxine is a complex bicyclic organic compound featuring a dioxine ring system. This compound is notable for its multiple chiral centers, which contribute to its stereochemical complexity. The presence of a phenyl group enhances its chemical properties and reactivity, making it an interesting subject for research in organic chemistry and related fields.
Synthesis Methods
The synthesis of (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d]dioxine typically involves cyclization reactions starting from appropriate precursors. These reactions require careful control of temperature and reaction time to optimize yield and selectivity. Common methods include:
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Cyclization Reactions: These involve the formation of the dioxine ring system from linear precursors, often using catalysts to facilitate the reaction.
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Stereochemical Control: Ensuring the correct stereochemistry at the chiral centers is crucial and may involve the use of chiral catalysts or auxiliaries.
Spectroscopic Characterization
The structure of (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d]dioxine is typically confirmed using spectroscopic techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to determine the molecular structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): This technique helps identify the molecular weight and fragmentation patterns of the compound.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups based on their vibrational frequencies.
Chemical Reactions and Applications
This compound can participate in various chemical reactions, influenced by factors such as solvent choice and reaction conditions. Its applications are diverse and include:
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Medicinal Chemistry: The compound's unique structure makes it a candidate for drug development, particularly in areas where specific stereochemistry is crucial.
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Materials Science: Its chemical properties could be exploited in the synthesis of novel materials with tailored properties.
Research Findings and Future Directions
Research on (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d]dioxine continues to explore its full potential in various scientific applications. Understanding its mechanisms of action requires detailed kinetic studies and computational modeling to predict behavior under different conditions. Future studies may focus on optimizing synthesis routes, exploring biological activities, and developing new applications in fields like medicinal chemistry and materials science.
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